1-(1-苯乙基)-1,4-二氮杂环戊烷

描述

“1-Phenylethylamine” is an organic compound with the formula C6H5CH(NH2)CH3. This primary amine is a colorless liquid often used in chiral resolutions . It is relatively basic and forms stable ammonium salts and imines .

Synthesis Analysis

“1-Phenylethylamine” may be prepared by the reductive amination of acetophenone . A novel microbial esterase identified from the Indian Ocean was cloned, expressed, and functionally characterized. This esterase could enantioselectively resolve (±)-1-phenylethanol and (±)-1-phenylethyl acetate through two types of enzymatic reactions .

Molecular Structure Analysis

The molecular formula of “1-Phenylethylamine” is C8H11N . For “1-Phenylethanol”, the molecular formula is C8H10O .

Chemical Reactions Analysis

Racemic 1-phenylethanols were converted into enantiopure ®-1-phenylethanols via a chemoenzymatic process in which manganese oxide driven oxidation was coupled with enzymatic biotransformation .

Physical And Chemical Properties Analysis

“1-Phenylethylamine” has a molar mass of 121.183 g·mol−1, a density of 0.94 g/mL, a melting point of -65°C, and a boiling point of 187°C . “1-Phenylethanol” has a molecular weight of 122.16 .

科学研究应用

Chiral Auxiliary in Organic Synthesis

α-PEA serves as a privileged chiral inducer and auxiliary in the practical synthesis of enantiopure products. Its low cost and availability in both enantiomeric forms make it a valuable building block. Researchers have employed α-PEA in the diastereoselective synthesis of medicinal substances and natural products. Additionally, it has been used as a chiral ligand in asymmetric reactions, leading to highly enantioselective outcomes .

Resolution of Other Compounds

α-PEA’s chiral properties extend beyond its direct use. It has been effectively employed in the resolution of other racemic compounds. For instance, continuous flow kinetic resolution using α-PEA as a chiral auxiliary led to high enantiomeric excesses in acylated products .

Modular Chiral Organocatalysts

Researchers have constructed modular chiral organocatalysts by incorporating α-PEA fragments. These catalysts find applications in important synthetic reactions, demonstrating their utility in asymmetric transformations .

Enantiomerically Pure 1-Phenylethyl Acetate

The combination of Burkholderia cepacia lipase, vinyl acetate, and n-heptane with ionic liquid [EMIM][BF4] allows the production of enantiomerically pure 1-phenylethyl acetate. This compound has potential applications in fine chemical synthesis and pharmaceuticals .

1-Phenylethyl Isocyanate

(S)-(-)-1-Phenylethyl isocyanate has been investigated for its effects on cell proliferation and apoptosis. It shows promise in preventing lung cancer and esophageal cancer. Additionally, it serves as a fine chemical intermediate .

作用机制

Target of Action

It shares structural similarities with etomidate , a well-known anesthetic. Etomidate primarily targets the Gamma-aminobutyric acid receptor subunit alpha-1 (GABA A receptor) . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Etomidate binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open . This prolongs the post-synaptic inhibitory effect of GABA in the thalamus .

Biochemical Pathways

It’s worth noting that two biosynthesis pathways seem to be mainly related to the floral note of nacional cocoa: the monoterpene biosynthesis pathway and the l-phenylalanine degradation pathway . The shikimate biosynthesis pathway allows the synthesis of phenylalanine, a precursor of 1-phenylethyl acetate and cinnamaldehyde .

Pharmacokinetics

Etomidate, a structurally similar compound, is known for its short-acting intravenous hypnotic properties . It induces unconsciousness within one circulation time, and recovery is rapid due to extensive redistribution and rapid metabolism .

安全和危害

未来方向

Chiral inducers and auxiliaries like “1-Phenylethylamine” frequently play a key role in the practical synthesis of enantiopure products, often drugs or agrochemicals . The last decade has witnessed many interesting advancements in the synthesis, resolution, and synthetic applications of chiral “1-Phenylethylamine” and its derivatives .

属性

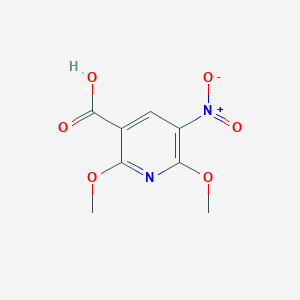

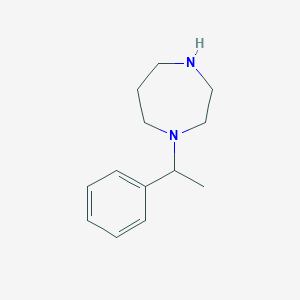

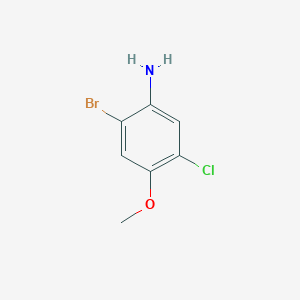

IUPAC Name |

1-(1-phenylethyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12(13-6-3-2-4-7-13)15-10-5-8-14-9-11-15/h2-4,6-7,12,14H,5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRZFZYEBYREDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101255689 | |

| Record name | Hexahydro-1-(1-phenylethyl)-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

685892-10-8 | |

| Record name | Hexahydro-1-(1-phenylethyl)-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685892-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1-(1-phenylethyl)-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline](/img/structure/B3150204.png)

![N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B3150205.png)

![1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3150212.png)

![2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3150217.png)

![4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B3150242.png)

![1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B3150266.png)